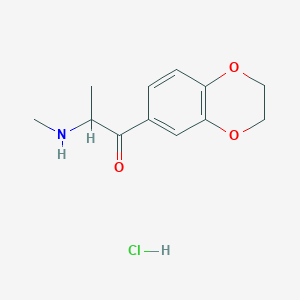

3,4-EDMC (hydrochloride)

Vue d'ensemble

Description

3,4-Ethylenedioxymethcathinone (hydrochloride) is a synthetic cathinone, structurally similar to the well-known psychotropic drug 3,4-methylenedioxymethamphetamine. It is primarily used as an analytical reference standard in forensic and research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Ethylenedioxymethcathinone (hydrochloride) involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine under reductive amination conditions. This reaction typically employs reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

the general approach involves large-scale reductive amination processes similar to those used in laboratory synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Ethylenedioxymethcathinone (hydrochloride) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted cathinones, secondary amines, and carboxylic acids .

Applications De Recherche Scientifique

3,4-Ethylenedioxymethcathinone (hydrochloride) is utilized in several scientific research areas:

Chemistry: It serves as a reference standard for analytical methods such as mass spectrometry and chromatography.

Biology: It is used to study the metabolic pathways and toxicological effects of synthetic cathinones.

Medicine: Research focuses on its potential effects on the central nervous system and its comparison with other psychotropic substances.

Industry: It is employed in the development of new analytical techniques for detecting synthetic cathinones in forensic samples

Mécanisme D'action

The exact mechanism of action of 3,4-Ethylenedioxymethcathinone (hydrochloride) is not fully understood. it is believed to act similarly to other synthetic cathinones by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to stimulant effects on the central nervous system .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Methylenedioxymethamphetamine: A well-known psychotropic drug with similar structural features.

Methylone: Another synthetic cathinone with comparable effects and applications.

3,4-Methylenedioxy-N-ethylcathinone: Shares structural similarities and is used in similar research contexts

Uniqueness

3,4-Ethylenedioxymethcathinone (hydrochloride) is unique due to its specific structural modifications, which may result in distinct pharmacological and toxicological properties. Its use as an analytical reference standard also sets it apart from other synthetic cathinones .

Activité Biologique

3,4-Ethylenedioxy-N-methylamphetamine (3,4-EDMC) is a compound structurally related to MDMA (3,4-methylenedioxymethamphetamine), known for its stimulant and psychoactive properties. This article explores the biological activity of 3,4-EDMC, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

3,4-EDMC exhibits a range of biological activities primarily through its interaction with neurotransmitter systems. It has been shown to act as a substrate for serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters. The following table summarizes its efficacy against these transporters:

| Transporter | EC50 (nM) | Effectiveness (%) |

|---|---|---|

| SERT (Serotonin) | 347 | 79–118 |

| DAT (Dopamine) | 496 | 79–118 |

| NET (Norepinephrine) | 327 | 79–118 |

The values indicate that while 3,4-EDMC is effective at releasing neurotransmitters, it does not exhibit selectivity among the transporters, suggesting a broad action profile similar to other amphetamines .

The mechanism by which 3,4-EDMC exerts its effects involves the release of serotonin, dopamine, and norepinephrine. This release is facilitated by its action on the respective transporters:

- Serotonin Release : 3,4-EDMC promotes serotonin release by acting as a substrate for the serotonin transporter (SERT), leading to increased synaptic levels of serotonin.

- Dopamine and Norepinephrine Release : Similar mechanisms apply for dopamine and norepinephrine, enhancing their availability in the synaptic cleft.

Such actions are associated with increased mood elevation and potential euphoria but also raise concerns regarding neurotoxicity and long-term psychiatric effects .

Case Study on Chronic Use and Psychosis

A notable case study highlighted the psychiatric complications associated with chronic use of MDMA analogs, including 3,4-EDMC. A 23-year-old woman with a history of chronic MDMA use presented with severe psychosis characterized by catatonic features. Initial treatments with conventional antipsychotics were ineffective, necessitating electroconvulsive therapy (ECT) for symptom relief. This case underscores the potential for severe neuropsychiatric complications arising from prolonged use of such compounds .

Research Findings

Recent studies have indicated that compounds related to 3,4-EDMC may influence neurodegenerative processes due to their ability to induce oxidative stress via increased reactive oxygen species (ROS) generation. This mechanism is thought to contribute to neurotoxicity observed in long-term users .

Summary of Findings

- Neurotransmitter Interaction : Acts on SERT, DAT, and NET without selectivity.

- Psychiatric Implications : Chronic use linked to severe psychosis and other mental health disorders.

- Oxidative Stress : Potential contributor to neurodegenerative conditions.

Propriétés

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-8(13-2)12(14)9-3-4-10-11(7-9)16-6-5-15-10;/h3-4,7-8,13H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPYGVDJAZJHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCCO2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101344527 | |

| Record name | 3,4-Ethylenedioxymethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30253-44-2 | |

| Record name | 3,4-Ethylenedioxymethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030253442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Ethylenedioxymethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-ETHYLENEDIOXYMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9UQB7P22P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.